molecular formula C17H20Cl2O3 B12795141 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester CAS No. 81910-09-0

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester

Cat. No.: B12795141
CAS No.: 81910-09-0
M. Wt: 343.2 g/mol
InChI Key: PAZARHMKNIDSAO-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester typically involves multiple steps, including the formation of the cyclopropane ring and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid derivatives
  • Dichloroethenyl compounds
  • Cyclopentenone esters

Uniqueness

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester is unique due to its combination of functional groups and structural features

Properties

CAS No.

81910-09-0

Molecular Formula

C17H20Cl2O3

Molecular Weight

343.2 g/mol

IUPAC Name

(3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H20Cl2O3/c1-8-12(7-11(20)14(8)9-4-5-9)22-16(21)15-10(6-13(18)19)17(15,2)3/h6,9-10,12,15H,4-5,7H2,1-3H3

InChI Key

PAZARHMKNIDSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C3CC3

Origin of Product

United States

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